N-(3-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
N-(3-hydroxycyclohexyl)benzenesulfonamide, also known as AKOS010300622 or F6173-0004, is a benzenesulfonamide derivative . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors . CA IX plays a crucial role in tumor cell proliferation and tumor hypoxia .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition limits the tumor cells’ ability to proliferate and survive in hypoxic conditions, thereby potentially reducing tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to adapt to hypoxic conditions, which is a common characteristic of the tumor microenvironment .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation and survival in hypoxic conditions . This could potentially result in a reduction in tumor growth .
Action Environment
The action of this compound is particularly relevant in the tumor microenvironment, which is often characterized by hypoxic conditions . The efficacy and stability of the compound could potentially be influenced by factors such as the degree of hypoxia in the tumor microenvironment and the presence of other biochemical factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid or a thiol.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone or cyclohexanecarboxylic acid, while reduction of the sulfonamide group can produce sulfonic acid or thiol derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: N-(3-hydroxycyclohexyl)benzenesulfonamide has been investigated for its potential as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-(3-sulfamoylphenyl)-1H-indole-5-carboxamide: This compound is also a benzenesulfonamide derivative and has shown potent inhibitory activity against human carbonic anhydrase II.
3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide: A fluorinated analog of N-(3-hydroxycyclohexyl)benzenesulfonamide, which may exhibit different biological activities due to the presence of the fluorine atom.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl group and sulfonamide moiety provide multiple sites for chemical modification, making it a versatile compound for the development of new drugs and materials.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-3,7-8,10-11,13-14H,4-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRJDGLORXIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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